molecular formula C7H8O5S B3090143 Methyl 5-(methylsulfonyl)furan-2-carboxylate CAS No. 1206969-62-1

Methyl 5-(methylsulfonyl)furan-2-carboxylate

Cat. No. B3090143
M. Wt: 204.20
InChI Key: QCYIHBHVYVAVIH-UHFFFAOYSA-N
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Description

“Methyl 5-(methylsulfonyl)furan-2-carboxylate” is a chemical compound with the molecular formula C7H8O5S . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(methylsulfonyl)furan-2-carboxylate” is characterized by a furan ring which is a five-membered aromatic ring with four carbon atoms and one oxygen . The exact structure would require more specific information or experimental data.


Physical And Chemical Properties Analysis

“Methyl 5-(methylsulfonyl)furan-2-carboxylate” has a molecular weight of 188.2 . It has a predicted boiling point of 359.7±27.0 °C and a predicted density of 1.39±0.1 g/cm3 at 20 °C under a pressure of 760 Torr .

Scientific Research Applications

Antimycobacterial Agents

Field

Pharmaceutical Sciences

Application

5-Phenyl-furan-2-carboxylic acids, which include compounds similar to Methyl 5-(methylsulfonyl)furan-2-carboxylate, have emerged as a new class of antimycobacterial agents .

Method of Application

These compounds interfere with iron homeostasis, which is crucial for the survival and proliferation of mycobacteria .

Results

The compounds have shown promising results in mycobacterial models .

Synthesis of Polysubstituted Furans

Field

Organic Chemistry

Application

Methyl 5-(methylsulfonyl)furan-2-carboxylate could potentially be used in the synthesis of polysubstituted furans .

Method of Application

The synthesis involves reactions of various sulfur ylides and alkyl acetylenic carboxylates .

Results

The method has been used to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates .

Synthesis of cis-fused 5-oxofuro [2,3-b]furans

Application

Methyl 2-furoate, a compound similar to Methyl 5-(methylsulfonyl)furan-2-carboxylate, has been used to synthesize cis-fused 5-oxofuro [2,3-b]furans .

Method of Application

The synthesis involves reactions of Methyl 2-furoate with other organic compounds .

Results

The method has been used to synthesize cis-fused 5-oxofuro [2,3-b]furans .

Anticancer and Antibacterial Agents

Application

Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate (MFC), a compound similar to Methyl 5-(methylsulfonyl)furan-2-carboxylate, has potential usage as an alternative agent for treatments of some cancers and some bacterial infections .

Method of Application

The compound interferes with the growth of cancer cells and bacteria .

Results

The compound has shown promising results in cancer and bacterial models .

Antimycobacterial Agents

Application

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, a compound similar to Methyl 5-(methylsulfonyl)furan-2-carboxylate, has emerged as a new class of antimycobacterial agents . These compounds interfere with iron homeostasis, which is crucial for the survival and proliferation of mycobacteria .

Method of Application

The compounds are analyzed by 1H-NMR, 13C-NMR, HRMS, and SC-XRD .

properties

IUPAC Name

methyl 5-methylsulfonylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5S/c1-11-7(8)5-3-4-6(12-5)13(2,9)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYIHBHVYVAVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(methylsulfonyl)furan-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-furan-2-carboxylic acid methyl ester (4.7 g, 23 mmol) in DMSO (25 mL) was added the sodium methanesulfinate (5.5 g, 46 mmol) followed by copper (I) iodide (4.4 g, 23 mmol). The mixture was then heated to 110° C. for 2 hours. The reaction was diluted with water (100 mL) and ethyl acetate (100 mL) and filtered through diatomaceous earth. The aqueous layer was separated and extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with brine (2×50 mL), dried over sodium sulfate, filtered and concentrated to afford 5-methanesulfonyl-furan-2-carboxylic acid methyl ester.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4.4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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